![molecular formula C9H12ClN3 B2448205 2-{Imidazo[1,2-A]Pyridin-2-Yl}Ethan-1-Amine Hydrochloride CAS No. 1177277-01-8](/img/structure/B2448205.png)

2-{Imidazo[1,2-A]Pyridin-2-Yl}Ethan-1-Amine Hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

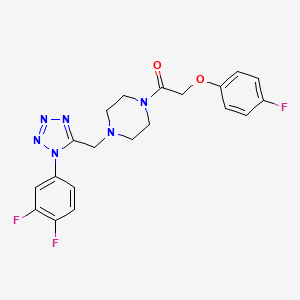

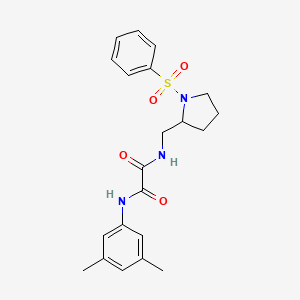

“2-{Imidazo[1,2-A]Pyridin-2-Yl}Ethan-1-Amine Hydrochloride” is a chemical compound with the CAS Number: 1177277-01-8 . It has a molecular weight of 197.67 . The compound is in powder form and is typically stored at room temperature .

Molecular Structure Analysis

The InChI code for this compound is1S/C9H11N3.ClH/c10-5-4-8-7-12-6-2-1-3-9 (12)11-8;/h1-3,6-7H,4-5,10H2;1H . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis

The compound is a powder and is typically stored at room temperature . It has a molecular weight of 197.67 .Wissenschaftliche Forschungsanwendungen

Synthesis Techniques and Chemical Properties

- Researchers have developed a novel, transition-metal-free three-component reaction for the construction of imidazo[1,2-a]pyridines. This method is significant for its facile approach in forming C-N, C-O, and C-S bonds, which are crucial in the synthesis of various chemical compounds (Cao et al., 2014).

- Studies on hydrochloride crystals based on 2-(imidazo[1,2-a]pyridin-2-yl)-2-oxoacetic acid radical have been conducted to investigate their structural and magnetic properties. These studies are vital for understanding the magnetic behavior and structural relationships in such compounds (Yong et al., 2013).

Chemical Reactions and Applications

- A synthesis technique involving the sequential addition of arylamines to nitriles and I2/KI-mediated oxidative C-N bond formation has been developed. This method provides efficient access to a variety of 2-amino substituted imidazo[1,2-a]pyridines and related heterocyclic compounds (Tian et al., 2016).

- There's an efficient one-pot four-component protocol for synthesizing imidazo[1,2-a]pyridines, highlighting its simplicity and good product yields. This process is significant for its operational simplicity and the in situ preparation of heterocyclic ketene aminals (HKA) (Movahed et al., 2013).

- The tandem amination/cycloisomerization of aryl propargylic alcohols with 2-aminopyridines, leading to imidazo[1,2-a]pyridines, is a novel route that has been explored. A ZnCl2/CuCl system was developed for this transformation, showing its application in synthesizing a variety of imidazo[1,2-a]pyridines (Liu et al., 2011).

Safety and Hazards

Wirkmechanismus

Target of Action

Similar compounds have been found to inhibit enzymes such as acetylcholinesterase (ache), butyrylcholinesterase (bche), and lipoxygenase (lox) . These enzymes play crucial roles in various biological processes, including neurotransmission and inflammation.

Mode of Action

Based on its structural similarity to other imidazo[1,2-a]pyridine derivatives, it may interact with its targets by forming hydrogen bonds and hydrophobic interactions . This interaction could lead to the inhibition of the target enzymes, thereby altering their activity.

Biochemical Pathways

If it indeed inhibits ache, bche, and lox, it could impact cholinergic neurotransmission and inflammatory responses . Inhibition of these enzymes could lead to increased acetylcholine levels in the synaptic cleft, affecting neurotransmission, and could also modulate inflammatory responses by affecting arachidonic acid metabolism.

Result of Action

If it acts as an inhibitor of ache, bche, and lox, it could potentially lead to altered neurotransmission and inflammatory responses .

Eigenschaften

IUPAC Name |

2-imidazo[1,2-a]pyridin-2-ylethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3.ClH/c10-5-4-8-7-12-6-2-1-3-9(12)11-8;/h1-3,6-7H,4-5,10H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVOQEWXBZVRHOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=CN2C=C1)CCN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{Imidazo[1,2-A]Pyridin-2-Yl}Ethan-1-Amine Hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-(N-benzyl-N-methylsulfamoyl)-N-(2-(diethylamino)ethyl)benzamide hydrochloride](/img/structure/B2448123.png)

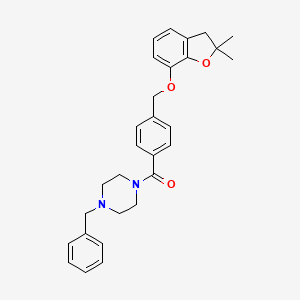

![2-((8-oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)-N-(pyridin-3-ylmethyl)butanamide](/img/structure/B2448128.png)

![[2-oxo-2-(2-phenyl-1H-indol-3-yl)ethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2448130.png)

![7-Chloro-2-[(3-nitrophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2448131.png)

![4-methyl-N-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamoyl}benzenesulfonamide](/img/structure/B2448132.png)

![2-{[4-(2,3-dimethylphenyl)piperazino]methyl}-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one](/img/structure/B2448141.png)

![N-(2-(2-hydroxyethoxy)ethyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2448142.png)

![Ethyl 5-(2-fluorobenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2448143.png)